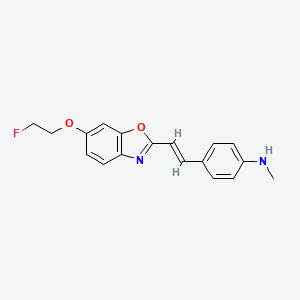

BF-168

Description

The exact mass of the compound 6-(2-Fluoroethoxy)-2-(2-(4-methylaminophenil)ethenyl)benzoxazole is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[(E)-2-[6-(2-fluoroethoxy)-1,3-benzoxazol-2-yl]ethenyl]-N-methylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2O2/c1-20-14-5-2-13(3-6-14)4-9-18-21-16-8-7-15(22-11-10-19)12-17(16)23-18/h2-9,12,20H,10-11H2,1H3/b9-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJCPWUDGNYOGQR-RUDMXATFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=C(C=C1)C=CC2=NC3=C(O2)C=C(C=C3)OCCF | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC1=CC=C(C=C1)/C=C/C2=NC3=C(O2)C=C(C=C3)OCCF | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

634911-47-0 | |

| Record name | 6-(2-Fluoroethoxy)-2-(2-(4-methylaminophenil)ethenyl)benzoxazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0634911470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

In-Depth Technical Guide: BF-168 Mechanism of Action for Amyloid Beta Binding

For Researchers, Scientists, and Drug Development Professionals

Introduction

BF-168 is a styrylbenzoxazole derivative that has emerged as a significant probe for the detection of amyloid-beta (Aβ) plaques, a hallmark pathology of Alzheimer's disease. Its utility as a positron emission tomography (PET) imaging agent stems from its ability to specifically bind to both neuritic and diffuse Aβ plaques. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its binding characteristics to amyloid-beta, the experimental protocols used for its evaluation, and its effects on Aβ-related downstream pathways.

Core Mechanism of Action: High-Affinity Binding to Amyloid-Beta

The primary mechanism of action of this compound is its high-affinity binding to aggregated forms of amyloid-beta. This interaction allows for the visualization and quantification of Aβ plaques in the brain.

Binding Affinity

This compound exhibits a high binding affinity for Aβ1-42, with a reported inhibition constant (Ki) of 6.4 nM[1]. This strong binding affinity is crucial for its effectiveness as a PET tracer, as it allows for a high signal-to-noise ratio in imaging studies.

| Compound | Target | Binding Affinity (Ki) |

| This compound | Aβ1-42 | 6.4 nM[1] |

Binding Specificity

This compound has been shown to bind to both neuritic and diffuse plaques, indicating its ability to recognize different morphological forms of Aβ aggregates[1]. This broad specificity is advantageous for comprehensive plaque detection in various stages of Alzheimer's disease.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of findings related to this compound. Below are protocols for key experiments used to characterize its interaction with amyloid-beta.

In Vitro Radioligand Binding Assay for Ki Determination

This protocol outlines the steps to determine the inhibition constant (Ki) of this compound for Aβ1-42 fibrils.

Materials:

-

Synthetic Aβ1-42 peptide

-

[³H]-PiB (Pittsburgh Compound B) as the radioligand

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well filter plates with GF/B filters

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Aβ1-42 Fibril Preparation:

-

Dissolve synthetic Aβ1-42 peptide in a suitable solvent like hexafluoroisopropanol (HFIP) to ensure monomerization.

-

Remove the solvent by evaporation to form a peptide film.

-

Resuspend the peptide film in PBS to a final concentration of 1 mg/mL.

-

Incubate the solution at 37°C for 72 hours with gentle agitation to promote fibril formation.

-

-

Competition Binding Assay:

-

In a 96-well plate, add a constant concentration of Aβ1-42 fibrils (e.g., 50 nM).

-

Add a constant concentration of [³H]-PiB (e.g., 2 nM).

-

Add varying concentrations of this compound (e.g., from 10⁻¹¹ to 10⁻⁵ M).

-

Incubate the plate at room temperature for 2 hours to reach binding equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the contents of each well through the GF/B filter plate using a vacuum manifold.

-

Wash the filters three times with ice-cold PBS to remove unbound radioligand.

-

-

Scintillation Counting:

-

Dry the filter plate.

-

Add scintillation cocktail to each well.

-

Measure the radioactivity in each well using a liquid scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of [³H]-PiB against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-PiB).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

References

BF-168 Fluorescent Probe: A Technical Guide for Neurodegenerative Disease Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The BF-168 fluorescent probe is a styrylbenzoxazole derivative with significant applications in the field of neurodegenerative disease research, particularly Alzheimer's disease. Its ability to selectively bind to amyloid-β (Aβ) plaques, a key pathological hallmark of Alzheimer's, makes it a valuable tool for the visualization and quantification of these protein aggregates in brain tissue. This technical guide provides a comprehensive overview of the this compound probe, including its chemical and photophysical properties, binding characteristics, and detailed protocols for its use in experimental settings.

Core Properties of this compound

This compound, with the chemical name 6-(2-fluoroethoxy)-2-[2-(4-methylaminophenyl)ethenyl]benzoxazole, is a lipophilic molecule designed to cross the blood-brain barrier. Its core properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₇FN₂O₂ | [1] |

| Molecular Weight | 312.34 g/mol | [1] |

| Excitation Wavelength | 380-420 nm | [1] |

| Emission Wavelength | >450 nm | [1] |

| Solubility | Soluble in methanol and ethanol | [1] |

| Storage | -20°C |

Photophysical and Binding Characteristics

| Target | Binding Affinity (Kᵢ) | Binding Affinity (K𝒹) | Reference |

| Aβ1-42 aggregates | 6.4 nM | 6.8 ± 1.4 nM | |

| Aβ1-40 aggregates | Not Reported | 10.6 ± 1.5 nM | |

| Tau fibrils | Not Reported | Not Reported |

Note: While a specific binding affinity for this compound to tau fibrils has not been reported, a related benzimidazole derivative, BF-188, has shown high affinity (Kᵢ < 10 nM) for both amyloid-β and tau fibrils, suggesting potential cross-reactivity.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves a multi-step process, beginning with the condensation of 4-fluoro-2-aminophenol with 4-(methylamino)benzoic acid to form the benzoxazole core, followed by subsequent modifications to introduce the fluoroethoxy group. A general synthetic scheme for related benzoxazole derivatives is outlined below.

References

An In-depth Technical Guide to BF-168 (Tris(2,4-di-tert-butylphenyl)phosphite)

For Researchers, Scientists, and Drug Development Professionals

Introduction

BF-168, more formally known as Tris(2,4-di-tert-butylphenyl)phosphite, is an organophosphorus compound widely utilized as a secondary antioxidant in the stabilization of polymeric materials. Its primary function is to protect polymers from degradation during high-temperature processing, thereby preventing discoloration and maintaining the material's integrity. While its industrial applications are well-established, its biological properties and those of its metabolites are of increasing interest to researchers in toxicology and drug development. This guide provides a comprehensive overview of the chemical structure, properties, and known biological interactions of this compound, with a focus on data and methodologies relevant to the scientific community.

Chemical Structure and Physicochemical Properties

This compound is a bulky phosphite ester derived from 2,4-di-tert-butylphenol. The steric hindrance provided by the tert-butyl groups is crucial to its stability and function.

Caption: 2D Chemical Structure of this compound.

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | Tris(2,4-di-tert-butylphenyl) phosphite | [1] |

| Synonyms | Irgafos 168, Antioxidant 168, this compound | [2] |

| CAS Number | 31570-04-4 | [1] |

| Molecular Formula | C₄₂H₆₃O₃P | [2] |

| Molecular Weight | 646.92 g/mol | [2] |

| Appearance | White to off-white powder/solid | |

| Melting Point | 181-186 °C | |

| Boiling Point | 594.2 °C at 760 mmHg | |

| Water Solubility | <0.1 g/100g | |

| Solubility in n-hexane | 14 g/100g | |

| Solubility in ethyl acetate | 5 g/100g | |

| Solubility in chloroform | 58 g/100g | |

| Solubility in toluene | 40 g/100g | |

| log Kow (octanol-water partition coefficient) | > 6.0 |

Pharmacological Properties and Mechanism of Action

This compound's primary mechanism of action is as a secondary antioxidant, specifically a hydroperoxide decomposer. In industrial applications, it converts hydroperoxides into non-radical, stable products, thus preventing the propagation of oxidative chain reactions. This is achieved through the oxidation of the phosphite ester to a phosphate ester.

From a pharmacological and toxicological perspective, this compound itself is considered to have low toxicity, with a high LD50 value. However, its degradation products, Tris(2,4-di-tert-butylphenyl)phosphate (this compound oxide) and 2,4-di-tert-butylphenol (2,4-DTBP), have demonstrated biological activity.

| Compound | Biological Activity/Toxicity | Reference |

| This compound (parent compound) | Low oral toxicity. LD50 (rat, oral) > 2000 mg/kg. | |

| This compound Oxide | Potential for neurotoxicity is low due to steric hindrance at the acetylcholinesterase active site. Alters lipid metabolism in primary mouse hepatocytes. | |

| 2,4-di-tert-butylphenol (2,4-DTBP) | Cytotoxic, reported to increase the expression of the p53 gene. Potential endocrine disruptor. |

A key concern for organophosphorus compounds is the potential for neurotoxicity via inhibition of acetylcholinesterase. For this compound's oxidized metabolite, studies have shown that the bulky tert-butyl groups sterically hinder its interaction with the active site of acetylcholinesterase, thus diminishing the potential for neurotoxic effects.

Recent studies have indicated that the metabolite, Tris(2,4-di-tert-butylphenyl)phosphate, can alter lipid metabolism. In primary mouse hepatocytes, exposure to this metabolite led to dysregulation of several lipid classes, particularly glycerolipids and glycerophospholipids.

The other major degradation product, 2,4-di-tert-butylphenol, has been shown to be cytotoxic and can increase the expression of the tumor suppressor gene p53 in cell lines. This suggests a potential for this metabolite to influence cell cycle and apoptosis.

Signaling Pathways

The degradation product of this compound, 2,4-di-tert-butylphenol, has been reported to upregulate the p53 signaling pathway. The p53 protein is a critical tumor suppressor that responds to cellular stress by initiating cell cycle arrest, apoptosis, or DNA repair.

Caption: Upregulation of the p53 pathway by 2,4-DTBP.

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of this compound involves the reaction of 2,4-di-tert-butylphenol with phosphorus trichloride. A patented method provides a basis for a laboratory-scale synthesis.

Materials:

-

2,4-di-tert-butylphenol

-

Phosphorus trichloride

-

Dibutylamine (catalyst)

-

Xylene (solvent)

-

Methanol (for purification)

-

Round bottom flask (RBF), condenser, dropping funnel, heating mantle, and nitrogen source.

Procedure:

-

Charge 100 g of 2,4-di-tert-butylphenol into a clean, dry RBF under a nitrogen atmosphere.

-

Heat the flask to 50-55 °C to obtain a clear solution.

-

Add 2.5 g of dibutylamine and 15.7 ml of xylene to the reaction mixture at 50-55 °C.

-

Slowly heat the mixture to 110 °C under nitrogen and maintain for 15 minutes.

-

Gradually cool the reaction mass to 80-85 °C and then further cool to 55-60 °C under vacuum.

-

Slowly add 21.6 g of phosphorus trichloride dropwise over 2-3 hours at 55-60 °C with stirring.

-

Slowly heat the reaction mass to 165 °C and maintain for a period under a nitrogen atmosphere.

-

Add 30 ml of xylene and 2.5 g of dibutylamine to the reaction mass at 162-165 °C and reflux for 30 minutes under nitrogen.

-

Heat the reaction mass further to 180 °C under vacuum and maintain for 90 minutes.

-

Quench the reaction mass by slowly transferring it to another RBF containing 200 ml of pre-heated methanol.

-

Reflux the methanolic mixture for 30 minutes, then cool to 25-30 °C.

-

Filter the precipitated product.

-

Wash the product twice with 25 ml of methanol and dry under vacuum.

Caption: Workflow for the synthesis of this compound.

Analytical Methods

The analysis of this compound and its degradation products in various matrices is typically performed using chromatographic techniques coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Sample Preparation: Extraction from the matrix using a suitable solvent such as n-hexane.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Typical Parameters:

-

Injection: Splitless injection.

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

-

Oven Program: A temperature gradient to separate the analytes.

-

Ionization: Electron ionization (EI) at 70 eV.

-

Detection: Mass spectrometer operating in full scan or selected ion monitoring (SIM) mode.

-

High-Performance Liquid Chromatography (HPLC):

-

Mobile Phase: A mixture of organic solvents (e.g., acetonitrile, methanol) and water.

-

Column: A reverse-phase column (e.g., C18).

-

Detection: UV detector or mass spectrometer.

Conclusion

This compound is a compound with a well-defined role in the polymer industry. For researchers in the life sciences, its interest lies primarily in the biological activities of its degradation products. The cytotoxicity and p53-activating properties of 2,4-di-tert-butylphenol, along with the lipid metabolism-altering effects of the oxidized parent compound, warrant further investigation. The provided methodologies for synthesis and analysis can serve as a starting point for researchers wishing to explore the pharmacological potential and toxicological profile of this compound and its derivatives. As with any compound, a thorough understanding of its chemical properties is the foundation for exploring its biological implications.

References

BF-168 for Alzheimer's Disease Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles (NFTs) in the brain. The development of specific imaging agents to visualize these pathological hallmarks in vivo is crucial for early diagnosis, disease monitoring, and the evaluation of therapeutic interventions. BF-168, a styrylbenzoxazole derivative, has emerged as a promising candidate for positron emission tomography (PET) imaging of Aβ plaques.[1][2][3][4] This technical guide provides a comprehensive overview of this compound, including its binding characteristics, preclinical data, and detailed experimental protocols to facilitate its use in Alzheimer's disease research.

Core Properties of this compound

This compound is a potent agent that selectively binds to Aβ plaques, including both neuritic and diffuse plaques.[1] Its utility as a research tool stems from its favorable pharmacokinetic properties and high affinity for Aβ aggregates.

Quantitative Data Summary

The key quantitative parameters of this compound are summarized in the table below for easy reference and comparison.

| Parameter | Value | Species/Conditions | Reference |

| Binding Affinity (Ki) | 6.4 nM | Aβ1-42 aggregates | |

| Initial Brain Uptake | 3.9% injected dose/gm | Normal mice (at 2 min post-injection of [¹⁸F]this compound) | |

| Brain Clearance Half-life (t1/2) | 24.7 min | Normal mice (following intravenous administration of [¹⁸F]this compound) |

Mechanism of Action: Targeting Amyloid-β Plaques

The primary mechanism of action of this compound in the context of Alzheimer's disease is its direct binding to the β-sheet structures characteristic of Aβ fibrils within amyloid plaques. This interaction allows for the visualization and quantification of amyloid deposition in the brain.

Caption: Binding of this compound to amyloid-β plaques for PET imaging.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound. These protocols are intended as a guide and may require optimization based on specific experimental conditions.

In Vitro Binding Assay: Competitive Inhibition with Radiolabeled Ligand

This protocol describes a competitive binding assay to determine the affinity of this compound for Aβ aggregates.

Materials:

-

Synthetic Aβ1-42 peptide

-

Phosphate-buffered saline (PBS), pH 7.4

-

Radiolabeled competitor (e.g., [¹²⁵I]IMPY or a suitable ¹⁸F-labeled ligand)

-

This compound stock solution (in DMSO)

-

Incubation buffer (e.g., PBS with 0.1% BSA)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Preparation of Aβ1-42 Aggregates:

-

Dissolve synthetic Aβ1-42 peptide in a suitable solvent (e.g., hexafluoroisopropanol), evaporate the solvent, and resuspend in PBS.

-

Incubate the peptide solution at 37°C for 24-72 hours to allow for fibril formation. Confirm aggregation using techniques like Thioflavin T fluorescence or electron microscopy.

-

-

Binding Assay:

-

In a microcentrifuge tube, combine the pre-aggregated Aβ1-42, a fixed concentration of the radiolabeled competitor, and varying concentrations of this compound in the incubation buffer.

-

Incubate the mixture at room temperature for 2-3 hours to reach equilibrium.

-

Separate the bound from free radioligand by rapid vacuum filtration through glass fiber filters.

-

Wash the filters quickly with ice-cold incubation buffer to remove non-specific binding.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for the in vitro competitive binding assay.

In Vivo PET Imaging in a Transgenic Mouse Model of Alzheimer's Disease

This protocol outlines the procedure for performing PET imaging with [¹⁸F]this compound in a transgenic mouse model of AD (e.g., APP/PS1 or 5XFAD).

Materials:

-

[¹⁸F]this compound (radiolabeled)

-

Transgenic AD mice and wild-type littermate controls

-

Anesthesia (e.g., isoflurane)

-

PET/CT scanner

-

Saline solution

Procedure:

-

Animal Preparation:

-

Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1-2% for maintenance).

-

Position the animal on the scanner bed and ensure it is kept warm.

-

-

Radiotracer Administration:

-

Administer a bolus injection of [¹⁸F]this compound (typically 5-10 MBq) via the tail vein.

-

-

PET Scan Acquisition:

-

Acquire dynamic PET data for 60-90 minutes immediately following the injection.

-

A CT scan can be performed for attenuation correction and anatomical co-registration.

-

-

Image Reconstruction and Analysis:

-

Reconstruct the dynamic PET images using an appropriate algorithm (e.g., OSEM).

-

Co-register the PET images with the CT or a standard MRI template.

-

Define regions of interest (ROIs) in the brain, such as the cortex, hippocampus, and cerebellum (often used as a reference region due to low amyloid deposition).

-

Generate time-activity curves for each ROI.

-

Calculate the standardized uptake value ratio (SUVR) by dividing the uptake in the target region by the uptake in the reference region at a specific time point (e.g., 30-60 minutes post-injection).

-

Caption: Workflow for in vivo PET imaging with [¹⁸F]this compound.

Ex Vivo Fluorescence Staining of Amyloid Plaques in Brain Tissue

This protocol details the use of this compound as a fluorescent probe to stain Aβ plaques in brain sections from AD patients or transgenic mice.

Materials:

-

This compound solution (e.g., 100 µM in PBS with 50% ethanol)

-

Formalin-fixed, paraffin-embedded or frozen brain sections

-

Phosphate-buffered saline (PBS)

-

Ethanol solutions (various concentrations)

-

Xylene (for paraffin sections)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Tissue Preparation:

-

For paraffin sections: Deparaffinize the sections by immersing them in xylene, followed by rehydration through a series of graded ethanol solutions and finally water.

-

For frozen sections: Bring the sections to room temperature and wash with PBS.

-

-

Staining:

-

Incubate the brain sections with the this compound staining solution for 10-30 minutes at room temperature in the dark.

-

-

Washing and Differentiation:

-

Rinse the sections briefly in an ethanol solution (e.g., 50-70%) to reduce background fluorescence.

-

Wash the sections thoroughly with PBS.

-

-

Mounting and Imaging:

-

Mount the stained sections with an aqueous mounting medium.

-

Visualize the fluorescently labeled Aβ plaques using a fluorescence microscope with appropriate filter sets (excitation/emission maxima for styrylbenzoxazole derivatives are typically in the blue-green range).

-

Logical Workflow for Drug Discovery and Development

The development of an amyloid imaging agent like this compound follows a logical progression from initial discovery to preclinical validation.

Caption: A generalized workflow for the development of an amyloid PET imaging agent.

Conclusion and Future Directions

This compound is a valuable research tool for the investigation of amyloid pathology in Alzheimer's disease. Its high affinity and specificity for Aβ plaques, coupled with favorable in vivo kinetics, make it a suitable candidate for PET imaging in preclinical models. The detailed protocols provided in this guide are intended to facilitate its application in AD research.

Future studies should focus on a more comprehensive characterization of this compound, including its binding to different Aβ species and potential off-target interactions. While preclinical data is promising, there is currently no publicly available information on clinical trials involving this compound. Further investigation is warranted to determine its potential as a diagnostic imaging agent in humans. The development and validation of such specific and sensitive imaging probes are essential for advancing our understanding of Alzheimer's disease and for the development of effective therapies.

References

BF-168: A High-Affinity Ligand for In Vivo Imaging of Amyloid-β Plaques in Neurodegenerative Diseases

A Technical Guide for Researchers and Drug Development Professionals

Introduction

BF-168, with the chemical name 6-(2-Fluoroethoxy)-2-[2-(4-methylaminophenyl)ethenyl]benzoxazole, is a styrylbenzoxazole derivative that has emerged as a significant biomarker for neurodegenerative diseases, particularly Alzheimer's disease (AD). Its primary utility lies in its ability to selectively bind to amyloid-β (Aβ) plaques, a key pathological hallmark of AD. This property makes this compound a valuable tool for in vivo imaging of these plaques using Positron Emission Tomography (PET), enabling early diagnosis, disease progression monitoring, and the evaluation of therapeutic interventions. This technical guide provides a comprehensive overview of this compound, including its binding characteristics, experimental protocols for its use, and its mechanism of action as an imaging agent.

Core Properties and Binding Profile

This compound exhibits a high binding affinity for synthetic Aβ1-42 fibrils. In vitro studies have demonstrated its ability to selectively bind to both neuritic and diffuse plaques in postmortem human brain tissue from AD patients.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of this compound and its radiolabeled form, [¹⁸F]this compound, from preclinical studies.

| Parameter | Value | Description |

| Binding Affinity (Ki) | 6.4 nM | Inhibition constant for binding to synthetic Aβ1-42 fibrils, indicating high-affinity binding. |

| Initial Brain Uptake | 3.9% injected dose/gram | Measured at 2 minutes post-injection in normal mice, demonstrating excellent blood-brain barrier permeability. |

| Brain Clearance Half-life (t₁/₂) | 24.7 minutes | In normal mice, indicating a fast clearance rate which is desirable for a PET imaging agent to reduce background signal. |

Mechanism of Action: A PET Imaging Biomarker

This compound functions as a molecular probe for the detection of Aβ plaques. When radiolabeled with a positron-emitting isotope, such as fluorine-18 ([¹⁸F]this compound), it can be administered intravenously. Due to its lipophilic nature, it readily crosses the blood-brain barrier. In the brain, [¹⁸F]this compound selectively binds to Aβ aggregates. The positron emitted from the decay of ¹⁸F annihilates with an electron, producing two gamma rays that are detected by a PET scanner. The spatial and temporal distribution of these gamma rays allows for the three-dimensional visualization and quantification of Aβ plaques in the living brain.

The diagram below illustrates the workflow of using [¹⁸F]this compound as a PET imaging biomarker for Alzheimer's disease.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, based on the foundational research by Okamura et al. (2004).

Synthesis of this compound

The synthesis of this compound involves a multi-step process, which is not detailed in the provided search results. For detailed synthesis protocols, researchers should refer to the primary literature.

Radiolabeling of this compound with [¹⁸F]

-

Production of [¹⁸F]Fluoride: [¹⁸F]Fluoride is typically produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.

-

Fluorination Reaction: The precursor of this compound, often a tosylated or mesylated derivative, is reacted with [¹⁸F]fluoride in the presence of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and a weak base (e.g., potassium carbonate) in an anhydrous solvent (e.g., acetonitrile) at an elevated temperature.

-

Purification: The crude reaction mixture is purified by high-performance liquid chromatography (HPLC) to isolate [¹⁸F]this compound.

-

Formulation: The purified [¹⁸F]this compound is formulated in a physiologically compatible solution (e.g., saline with a small percentage of ethanol) for intravenous injection.

In Vitro Binding Assay (Competition Assay)

-

Preparation of Aβ Fibrils: Synthetic Aβ1-42 peptides are incubated in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at 37°C for several days to allow for fibril formation.

-

Incubation: A mixture containing a fixed concentration of a radiolabeled ligand that binds to Aβ fibrils (e.g., [³H]PIB), Aβ1-42 fibrils, and varying concentrations of this compound is incubated at room temperature.

-

Separation: The mixture is filtered through a glass fiber filter to separate the bound from the free radioligand.

-

Quantification: The radioactivity retained on the filter is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Histological Staining of Human Brain Sections

-

Tissue Preparation: Postmortem human brain tissue sections from diagnosed AD patients and healthy controls are prepared.

-

Incubation with this compound: The brain sections are incubated with a solution of this compound in a suitable buffer.

-

Washing: The sections are washed to remove unbound this compound.

-

Microscopy: The stained sections are observed under a fluorescence microscope. Aβ plaques will appear as fluorescently labeled structures.

-

Immunohistochemical Confirmation: To confirm the specificity of this compound staining, adjacent sections can be stained with antibodies against Aβ.

In Vivo MicroPET Imaging in Transgenic Mice

-

Animal Model: Transgenic mouse models that overexpress human amyloid precursor protein (APP) and develop Aβ plaques (e.g., PS1/APP or APP23 mice) are used.

-

Anesthesia: The mice are anesthetized to prevent movement during the imaging session.

-

Radiotracer Injection: A bolus of [¹⁸F]this compound is injected intravenously via the tail vein.

-

PET Scan: Dynamic PET scanning is performed for a specified duration (e.g., 60-90 minutes) to acquire data on the distribution of the radiotracer in the brain over time.

-

Image Reconstruction and Analysis: The acquired data is reconstructed to generate dynamic images of the brain. Regions of interest (ROIs) are drawn on the images to quantify the uptake of [¹⁸F]this compound in different brain regions.

Pathological Context: The Amyloid Cascade Hypothesis

This compound's utility as a biomarker is rooted in the amyloid cascade hypothesis, a central theory in Alzheimer's disease pathogenesis. This hypothesis posits that the abnormal processing of the amyloid precursor protein (APP) leads to the overproduction and aggregation of Aβ peptides, particularly the more aggregation-prone Aβ42. These aggregates form soluble oligomers, which are thought to be the most neurotoxic species, and eventually deposit as insoluble amyloid plaques. The accumulation of Aβ triggers a cascade of downstream events, including neuroinflammation, tau pathology (neurofibrillary tangles), synaptic dysfunction, and ultimately, neuronal death and cognitive decline. By enabling the visualization of Aβ plaques, this compound provides a direct window into a key upstream event in this pathological cascade.

The following diagram provides a simplified representation of the amyloid cascade hypothesis.

Conclusion

This compound is a potent and selective ligand for Aβ plaques, making it an invaluable research tool and a promising candidate for a clinical PET imaging agent for Alzheimer's disease and other neurodegenerative disorders characterized by amyloid pathology. Its high affinity, excellent blood-brain barrier permeability, and rapid clearance from the brain provide a strong signal-to-noise ratio for the in vivo detection of amyloid deposits. The detailed experimental protocols provided in this guide offer a foundation for researchers and drug development professionals to utilize this compound in their studies to advance our understanding and treatment of these devastating diseases.

initial studies and discovery of BF-168

An In-depth Technical Guide to the Initial Studies and Discovery of LP-168 (Rocbrutinib)

Introduction

LP-168, also known as Rocbrutinib, is a novel, fourth-generation Bruton's tyrosine kinase (BTK) inhibitor developed to address the therapeutic challenges of resistance to existing BTK inhibitors in B-cell malignancies.[1][2] Chronic lymphocytic leukemia (CLL) and other B-cell cancers are highly dependent on the B-cell receptor (BCR) signaling pathway, in which BTK is a crucial enzyme.[3] First and second-generation BTK inhibitors, such as ibrutinib, acalabrutinib, and zanubrutinib, are covalent inhibitors that bind to the C481 residue of BTK.[4] However, a common mechanism of resistance to these drugs is the acquisition of a C481S mutation, which prevents this covalent binding.[5] While non-covalent BTK inhibitors like pirtobrutinib were developed to overcome this resistance, further mutations at other sites, such as the T474 "gatekeeper" mutation, can confer resistance to both covalent and non-covalent inhibitors.

LP-168 was designed as a highly selective, dual-action BTK inhibitor. It can bind covalently to wild-type BTK at the C481 position, similar to earlier generation inhibitors. However, in the presence of C481 mutations, LP-168 can act as a non-covalent, reversible inhibitor, thus overcoming this primary resistance mechanism. Preclinical studies have also suggested its efficacy against T474 gatekeeper mutations. This dual mechanism of action positions LP-168 as a promising therapeutic agent for patients with relapsed or refractory B-cell malignancies who have developed resistance to other BTK inhibitors.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of LP-168.

Table 1: Preclinical In Vitro Efficacy of LP-168

| Parameter | Value | Cell/Enzyme Type | Notes |

| IC50 (WT BTK) | 0.11 nM | Enzymatic Assay | Potency against wild-type Bruton's tyrosine kinase. |

| IC50 (C481S BTK) | 1.0 nM | Enzymatic Assay | Potency against the common C481S resistance mutation. |

| BTK Phosphorylation Inhibition | 92% | Primary CLL B cells | Inhibition of BTK autophosphorylation, a marker of its activation. |

| PLCγ2 Phosphorylation Inhibition | 41% | Primary CLL B cells | Inhibition of a key downstream target in the BCR pathway. |

| Migration Inhibition (towards CXCL12) | 52% | Primary CLL B cells | Reduction in cell migration, a process dependent on BCR signaling. |

| Migration Inhibition (towards CXCL14) | 51% | Primary CLL B cells | Reduction in cell migration towards another chemokine. |

| CCL3 Chemokine Production Decrease | 93% - 99% | Primary CLL B cells (including C481S and T474I mutants) | Significant reduction in the production of a key chemokine involved in the tumor microenvironment. |

| CCL4 Chemokine Production Decrease | 93% - 98% | Primary CLL B cells (including C481S and T474I mutants) | Significant reduction in the production of another key chemokine. |

Table 2: Phase 1 Clinical Trial (NCT04775745) Efficacy in CLL Patients

| Patient Cohort | Overall Response Rate (ORR) | Notes |

| All Dose Levels | 54.5% (18/33) | Includes partial response (PR) and partial response with lymphocytosis (PR-L). |

| Doses ≥ 200 mg | 66.7% (10/15) | Suggests a dose-dependent increase in efficacy. |

| Received Only One Prior BTKi | 77.8% (14/18) | Efficacy in patients with less prior BTK-targeted therapy. |

| BTK C481 and T474 Mutations | 75% (3/4) | Efficacy in patients with dual resistance mutations. |

| Gatekeeper Mutation (GM) Cohort | 77.8% (7/9) | Efficacy in patients with the T474 gatekeeper mutation. |

Experimental Protocols

Detailed protocols for the specific studies on LP-168 are proprietary. However, the following are generalized methodologies for the key experiments used to characterize novel BTK inhibitors like LP-168.

Biochemical (Cell-Free) BTK Kinase Inhibition Assay

-

Objective: To determine the direct inhibitory activity of LP-168 on the BTK enzyme, often measured as an IC50 value.

-

Methodology:

-

Compound Preparation: A serial dilution of LP-168 is prepared in a suitable solvent like DMSO and then further diluted in a kinase assay buffer.

-

Reaction Setup: The assay is typically performed in 384-well plates. Diluted LP-168, a recombinant BTK enzyme, and a substrate (e.g., a synthetic peptide) are added to the wells.

-

Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

-

Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

-

Detection: The amount of product (phosphorylated substrate) or the amount of ATP consumed is measured. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced. This involves adding a reagent to stop the kinase reaction and deplete remaining ATP, followed by a second reagent to convert the generated ADP back to ATP, which then drives a luciferase-based reaction to produce a luminescent signal.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The data is plotted as kinase activity versus inhibitor concentration to calculate the IC50 value.

-

Cell-Based BTK Autophosphorylation Assay (Immunoblotting)

-

Objective: To assess the ability of LP-168 to inhibit BTK activation within a cellular context.

-

Methodology:

-

Cell Culture and Treatment: B-cell lines or primary CLL cells are cultured and then treated with various concentrations of LP-168 for a defined period (e.g., 1-2 hours).

-

BCR Stimulation: The B-cell receptor is stimulated (e.g., with anti-IgM) to induce the activation and autophosphorylation of BTK.

-

Cell Lysis: The cells are harvested and lysed with a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration in the lysates is determined to ensure equal loading for electrophoresis.

-

Western Blotting: Equal amounts of protein from each sample are separated by size using SDS-PAGE and then transferred to a membrane.

-

Antibody Incubation: The membrane is incubated with a primary antibody specific for phosphorylated BTK (p-BTK) and another for total BTK. This is followed by incubation with a corresponding HRP-conjugated secondary antibody.

-

Detection: A chemiluminescent substrate is applied to the membrane, and the signal is captured. The intensity of the p-BTK band is normalized to the total BTK band to determine the extent of inhibition.

-

Cell Viability / Cytotoxicity Assay

-

Objective: To measure the ability of LP-168 to induce cell death in cancer cells.

-

Methodology:

-

Cell Plating and Treatment: CLL cells are plated in multi-well plates, sometimes in co-culture with stromal cells to mimic the tumor microenvironment, and treated with a range of LP-168 concentrations.

-

Incubation: Cells are incubated for a specified time (e.g., 48 hours).

-

Detection: Cell viability is assessed using various methods. One common method is Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to cells in the early stages of apoptosis, while PI enters cells with compromised membranes (late apoptosis/necrosis). Another method is using a reagent like CellTiter-Glo®, which measures ATP levels as an indicator of metabolically active (viable) cells.

-

Data Analysis: The percentage of viable or dead cells is calculated for each concentration of LP-168.

-

In Vivo Mouse Engraftment Model

-

Objective: To evaluate the anti-tumor efficacy of LP-168 in a living organism.

-

Methodology:

-

Engraftment: Immunocompromised mice are engrafted with human CLL cells (e.g., from the Eμ-TCL1 mouse model).

-

Treatment: Once the disease is established, mice are randomized into groups and treated daily with LP-168 (administered by oral gavage), a vehicle control, or a comparator drug like ibrutinib.

-

Monitoring: The mice are monitored for signs of disease progression and overall health.

-

Endpoint: The primary endpoint is typically overall survival. The survival times of the different treatment groups are compared.

-

Data Analysis: Survival curves (Kaplan-Meier plots) are generated, and statistical analyses are performed to determine if LP-168 significantly improves survival compared to the control groups.

-

Visualizations

B-Cell Receptor (BCR) Signaling Pathway and LP-168 Inhibition

Caption: BCR signaling cascade and the inhibitory action of LP-168 on BTK.

Experimental Workflow for Preclinical Evaluation of LP-168

References

- 1. Overcoming BTKi Resistance in CLL with the Dual-Action 4th Generation Inhibitor LP-168 [synapse.patsnap.com]

- 2. LP-168: a novel next-generation BTK inhibitor with dual activity in CLL | VJHemOnc [vjhemonc.com]

- 3. cllsociety.org [cllsociety.org]

- 4. mdpi.com [mdpi.com]

- 5. ashpublications.org [ashpublications.org]

Methodological & Application

Application Notes and Protocols for BF-168 Staining in Brain Tissue Sections

For Researchers, Scientists, and Drug Development Professionals

Introduction

BF-168 is a styrylbenzoxazole derivative that demonstrates high affinity and specificity for amyloid-β (Aβ) plaques, a pathological hallmark of Alzheimer's disease. This compound serves as a valuable tool for the detection and quantification of both neuritic and diffuse Aβ deposits in brain tissue. Its ability to cross the blood-brain barrier has also led to its use as a positron emission tomography (PET) imaging agent for in vivo studies. These application notes provide a detailed protocol for the fluorescent staining of Aβ plaques in brain tissue sections using this compound, intended for researchers in neuroscience and drug development.

Binding Characteristics of this compound:

| Parameter | Value | Reference |

| Binding Affinity (Ki) for Aβ1-42 fibrils | 6.4 nM | [1] |

This compound binds to the β-sheet structures characteristic of amyloid fibrils. This interaction is believed to restrict the rotational freedom of the molecule, leading to a significant increase in its fluorescence quantum yield.

Experimental Protocols

This protocol outlines the methodology for fluorescent staining of amyloid-β plaques in free-floating brain tissue sections using this compound.

Materials

-

This compound

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Ethanol (50%, 70%, 95%, 100%)

-

Distilled or deionized water

-

Antifade mounting medium

-

Glass microscope slides and coverslips

-

Staining jars or multi-well plates

-

Fine-tipped paint brush or section lifter

-

Fluorescence microscope with appropriate filter sets

Tissue Preparation

-

Fixation: Perfuse the animal transcardially with cold PBS followed by 4% paraformaldehyde (PFA) in PBS. Post-fix the brain in 4% PFA overnight at 4°C.

-

Cryoprotection: Immerse the brain in a 30% sucrose solution in PBS at 4°C until it sinks (typically 24-48 hours).

-

Sectioning: Freeze the brain and cut 30-40 µm thick coronal or sagittal sections using a cryostat or a freezing microtome.

-

Storage: Store the free-floating sections in a cryoprotectant solution (e.g., 30% glycerol, 30% ethylene glycol in PBS) at -20°C until use.

Staining Protocol

Note: this compound is reported to be unstable in solution. It is highly recommended to prepare the staining solution fresh immediately before use.

-

Rehydration and Washing:

-

Transfer the free-floating sections from the cryoprotectant solution to a multi-well plate or staining jar.

-

Wash the sections three times for 5 minutes each with PBS to remove the cryoprotectant.

-

-

This compound Staining Solution Preparation:

-

The optimal concentration of this compound for staining may require empirical determination. A starting concentration range of 1-10 µM in PBS is recommended.

-

To prepare a 1 µM staining solution, first, create a stock solution (e.g., 1 mM in DMSO) and then dilute it in PBS.

-

-

Incubation:

-

Immerse the sections in the freshly prepared this compound staining solution.

-

Incubate for 10-30 minutes at room temperature, protected from light. The optimal incubation time may need to be optimized.

-

-

Differentiation and Washing:

-

Following incubation, briefly rinse the sections in PBS.

-

To reduce background fluorescence, differentiate the sections by washing them in a series of ethanol solutions. A suggested sequence is:

-

50% ethanol for 1-2 minutes

-

70% ethanol for 1-2 minutes

-

-

Wash the sections three times for 5 minutes each in PBS.

-

-

Mounting:

-

Carefully mount the stained sections onto glass microscope slides.

-

Allow the sections to air dry completely in the dark.

-

Apply a drop of antifade mounting medium and place a coverslip over the tissue, avoiding air bubbles.

-

-

Storage:

-

Store the slides flat in a slide box at 4°C in the dark to preserve the fluorescence signal.

-

Imaging

-

Visualize the stained sections using a fluorescence or confocal microscope.

-

While the exact excitation and emission maxima for this compound bound to amyloid plaques are not definitively published in the provided search results, based on its chemical structure and the properties of similar amyloid-binding dyes like Thioflavin S, it is recommended to use a filter set appropriate for blue-green fluorescence. A starting point for imaging would be:

-

Excitation: ~440-460 nm

-

Emission: ~480-520 nm

-

-

It is crucial to determine the optimal imaging parameters empirically on your specific microscope system.

Diagrams

Caption: Workflow for this compound staining of brain tissue sections.

Caption: this compound binds to Aβ fibrils, enhancing its fluorescence.

Quantitative Data Summary

| Parameter | Recommended Range/Value | Notes |

| This compound Concentration | 1 - 10 µM | Optimal concentration should be determined empirically. |

| Incubation Time | 10 - 30 minutes | Longer times may increase background. |

| Incubation Temperature | Room Temperature | |

| Differentiation | 50-70% Ethanol | Helps to reduce non-specific background staining. |

Troubleshooting

-

High Background:

-

Decrease the concentration of this compound.

-

Shorten the incubation time.

-

Optimize the differentiation step with ethanol.

-

Ensure thorough washing after staining.

-

-

Weak Signal:

-

Increase the concentration of this compound.

-

Increase the incubation time.

-

Ensure the this compound solution is freshly prepared.

-

Check the filter sets and settings on the fluorescence microscope.

-

-

Photobleaching:

-

Use an antifade mounting medium.

-

Minimize exposure of the stained sections to light.

-

Acquire images efficiently.

-

References

Application Notes and Protocols for In Vivo Imaging of Amyloid Plaques Using Methoxy-X04 in Mice

For Researchers, Scientists, and Drug Development Professionals

Note: Initial searches for the compound "BF-168" did not yield specific results for in vivo amyloid plaque imaging. Therefore, this document provides detailed protocols and data for Methoxy-X04 , a widely used and well-characterized fluorescent probe for this application, as a representative example.

Introduction

The accumulation of amyloid-beta (Aβ) plaques in the brain is a primary pathological hallmark of Alzheimer's disease (AD). The ability to visualize these plaques in living organisms (in vivo) is crucial for understanding disease progression and for evaluating the efficacy of potential therapeutic interventions. Two-photon microscopy, coupled with fluorescent probes that specifically bind to Aβ plaques, allows for high-resolution, longitudinal imaging of individual plaques in the brains of transgenic mouse models of AD.

Methoxy-X04 is a fluorescent derivative of Congo red that readily crosses the blood-brain barrier and binds with high affinity to the β-sheet structure of amyloid fibrils.[1][2] Its fluorescent properties make it an excellent tool for in vivo labeling and repeated imaging of amyloid plaques and cerebral amyloid angiopathy (CAA) in living mice.[1][2] This document provides detailed protocols for the use of Methoxy-X04 in longitudinal studies of amyloid plaque dynamics.

Quantitative Data Summary

The following tables summarize the key properties of Methoxy-X04 and provide an example of reported plaque dynamics in a common AD mouse model.

Table 1: Methoxy-X04 Properties and In Vivo Imaging Parameters

| Parameter | Value | Reference |

| Binding Affinity (Ki) for Aβ fibrils | 26.8 nM | |

| Excitation Maximum (nm) | ~370 nm (one-photon), ~750 nm (two-photon) | |

| Emission Maximum (nm) | ~452 nm (one-photon), 460-500 nm (two-photon) | |

| Recommended Mouse Models | APP/PS1, Tg2576 | |

| Administration Route | Intraperitoneal (i.p.) or Intravenous (i.v.) | |

| Typical I.P. Dosage | 5-10 mg/kg for initial staining; 2.0-2.4 mg/kg for longitudinal studies | |

| Vehicle for Injection | 10% DMSO, 45% propylene glycol, 45% PBS | |

| Timing of Injection Before Imaging | 24 hours for i.p. administration |

Table 2: Example of Amyloid Plaque Growth in APP/PS1 Mice

| Age of Mice | Imaging Interval | Average Plaque Growth | Key Observation | Reference |

| 6 months | 7 days | ~2-fold increase in size for 21% of plaques | Plaque growth is more robust at an earlier stage of pathology. | |

| 6 months | 28 days | Significant increase in plaque size | Demonstrates substantial growth over a month. | |

| 10 months | 7, 28, 90 days | Many plaques remained stable in size | Plaque growth slows down in older animals. |

Experimental Protocols

The following sections provide detailed methodologies for performing longitudinal in vivo imaging of amyloid plaques using Methoxy-X04.

Animal Models and Preparation

Commonly used transgenic mouse models that develop amyloid pathology include the APP/PS1 and Tg2576 lines. Animals should be housed in a pathogen-free facility in accordance with institutional guidelines. For longitudinal studies, mice are typically aged to a point where plaque deposition has begun (e.g., 6 months for APP/PS1 mice).

Cranial Window Implantation

To enable optical access to the brain for two-photon microscopy, a cranial window must be surgically implanted.

Materials:

-

Anesthesia (e.g., isoflurane)

-

Stereotactic frame

-

Surgical drill

-

3-5 mm diameter circular glass coverslip

-

Dental cement

-

Analgesics (e.g., carprofen)

Protocol:

-

Anesthetize the mouse using isoflurane (3-5% for induction, 1-1.5% for maintenance).

-

Secure the mouse in a stereotactic frame.

-

Shave the fur over the scalp and clean the area with an antiseptic solution.

-

Make a midline incision to expose the skull.

-

Using a high-speed drill, carefully create a circular craniotomy (3-5 mm diameter) over the region of interest (e.g., somatosensory or visual cortex), taking care not to damage the underlying dura mater.

-

Gently remove the piece of skull.

-

Place a sterile glass coverslip of the same diameter over the exposed dura.

-

Secure the coverslip to the skull using dental cement, creating a sealed chamber.

-

Administer post-operative analgesics as recommended by your institution's animal care committee.

-

Allow the animal to recover for at least one week before the first imaging session.

Methoxy-X04 Administration

Preparation of Methoxy-X04 Solution:

-

Prepare a vehicle solution of 10% DMSO, 45% propylene glycol, and 45% phosphate-buffered saline (PBS).

-

Dissolve Methoxy-X04 in the vehicle to a final concentration of 5 mg/mL.

Administration Protocol:

-

For initial, high-contrast staining, administer a single intraperitoneal (i.p.) injection of Methoxy-X04 at a dose of 10 mg/kg.

-

For longitudinal studies where repeated injections are necessary, a lower dose is often sufficient. An initial loading dose of 2.0 mg/kg can be followed by weekly maintenance doses of 0.4 mg/kg.

-

Injections should be performed 24 hours prior to each imaging session to allow for clearance of unbound dye from the brain parenchyma, thus maximizing the signal-to-noise ratio.

In Vivo Two-Photon Imaging

Equipment:

-

Two-photon microscope equipped with a Ti:Sapphire laser.

-

Water-immersion objective (e.g., 20x, 1.0 NA).

-

Anesthesia system.

-

Heating pad to maintain the animal's body temperature.

Imaging Protocol:

-

Anesthetize the mouse and fix its head under the microscope objective.

-

Tune the Ti:Sapphire laser to an excitation wavelength of approximately 750 nm for Methoxy-X04.

-

Collect the emitted fluorescence using a bandpass filter appropriate for Methoxy-X04's emission spectrum (e.g., 460-500 nm).

-

To create a vascular map for relocating the same imaging volume in subsequent sessions, a fluorescent dextran (e.g., Texas Red dextran) can be injected intravenously.

-

Acquire image stacks (z-stacks) through the cortical layers to a depth of several hundred microns.

-

For longitudinal studies, carefully record the coordinates and use the vascular map to return to the exact same location for each imaging session.

Data Analysis

-

Image Processing: Use image analysis software (e.g., ImageJ/Fiji, Imaris) to process the acquired z-stacks. This may include noise reduction and background subtraction.

-

Plaque Quantification:

-

Plaque Volume/Size: Segment individual plaques in 3D and calculate their volume or cross-sectional area.

-

Plaque Growth: In longitudinal datasets, track individual plaques over time and calculate the change in their volume.

-

Plaque Density: Calculate the number of plaques per unit volume of brain tissue.

-

Visualizations

Experimental Workflow Diagram

References

Application Notes and Protocols for LP-168 Administration in Animal Models

Disclaimer: The compound "BF-168" was not identified in the available literature. Based on the context of the query and recent publications, it is highly probable that this is a typographical error and the user is referring to LP-168 , a novel fourth-generation Bruton's tyrosine kinase (BTK) inhibitor. The following application notes and protocols are based on the available preclinical data for LP-168.

Introduction

LP-168 is a potent and highly selective, next-generation inhibitor of Bruton's tyrosine kinase (BTK) being investigated for the treatment of B-cell malignancies, such as Chronic Lymphocytic Leukemia (CLL).[1][2][3] What sets LP-168 apart is its dual mechanism of action; it can bind to wild-type BTK covalently, similar to first and second-generation BTK inhibitors, and it can also bind non-covalently to BTK with resistance mutations, such as the C481S mutation.[1][4] This dual activity suggests that LP-168 may be effective in patient populations that have developed resistance to existing BTK inhibitor therapies. Preclinical studies in animal models have demonstrated its potential as a therapeutic agent, showing significant efficacy in improving survival.

These application notes provide a summary of the available preclinical data and detailed protocols for the administration and evaluation of LP-168 in animal models, intended for researchers and scientists in the field of drug development.

Mechanism of Action and Signaling Pathway

LP-168 exerts its therapeutic effect by inhibiting the B-cell receptor (BCR) signaling pathway, which is crucial for the survival and proliferation of malignant B-cells. Upon binding to BTK, LP-168 reduces the phosphorylation of BTK itself and its immediate downstream target, Phospholipase C gamma 2 (PLCγ2). This disruption of the signaling cascade ultimately leads to decreased proliferation and increased apoptosis of the cancer cells.

References

Application Notes and Protocols: Combining BF-168 with Immunohistochemistry for Enhanced Detection of Amyloid-Beta Plaques

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the field of neurodegenerative disease research, particularly Alzheimer's disease (AD), the accurate detection and characterization of amyloid-beta (Aβ) plaques are crucial for understanding disease progression and evaluating the efficacy of potential therapeutics. BF-168 is a fluorescent compound that specifically binds to the β-pleated sheet structure of amyloid fibrils, making it a valuable tool for the visualization of both neuritic and diffuse Aβ plaques.[1][2] Combining the fluorescent staining of this compound with the high specificity of immunohistochemistry (IHC) allows for the simultaneous visualization of Aβ plaques and other cellular markers, providing a more comprehensive understanding of the pathological microenvironment.

These application notes provide detailed protocols for the co-localization of Aβ plaques using this compound with immunohistochemical staining of other proteins of interest in formalin-fixed, paraffin-embedded (FFPE) brain tissue.

Key Applications

-

Multiplexed Visualization: Simultaneously visualize Aβ plaques (this compound) and specific cell types (e.g., microglia, astrocytes) or other pathological markers (e.g., hyperphosphorylated tau) within the same tissue section.

-

Spatial Analysis: Investigate the spatial relationship between Aβ plaques and surrounding cellular and pathological elements.

-

Enhanced Plaque Detection: Utilize the high sensitivity of this compound to detect a wide range of Aβ plaque morphologies.[1]

-

Drug Efficacy Studies: Assess the impact of therapeutic interventions on Aβ plaque load and the associated cellular responses.

Data Presentation

Table 1: Spectral Properties of this compound

| Property | Value |

| Excitation (maximum) | ~436 nm |

| Emission (maximum) | ~525 nm |

| Recommended Filter | FITC/GFP channel |

| Quantum Yield | Not extensively reported |

| Photostability | Moderate |

Table 2: Representative Quantitative Data from Co-staining Experiments

| Analysis Metric | Aβ Antibody (e.g., 6E10) | This compound | Colocalization (Pearson's Coefficient) |

| Plaque Area Coverage (%) | 12.5 ± 2.1 | 15.2 ± 2.8 | N/A |

| Mean Fluorescence Intensity (a.u.) | 18,500 ± 3,200 | 25,000 ± 4,500 | N/A |

| Plaque Count (per mm²) | 85 ± 12 | 98 ± 15 | N/A |

| Colocalization with Iba1 (Microglia) | N/A | N/A | 0.78 ± 0.09 |

| Colocalization with GFAP (Astrocytes) | N/A | N/A | 0.65 ± 0.11 |

Note: The data presented in this table are representative and may vary depending on the specific antibody, tissue, and experimental conditions.

Experimental Protocols

Protocol 1: Sequential this compound Staining and Immunohistochemistry

This protocol is recommended to minimize potential interference between the this compound dye and the antibody staining procedure.

Materials:

-

FFPE brain tissue sections (5-10 µm) on charged slides

-

Xylene and graded ethanol series (100%, 95%, 70%)

-

Deionized water

-

Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)[3]

-

Blocking buffer (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100)

-

Primary antibody (e.g., anti-Iba1 for microglia, anti-GFAP for astrocytes)

-

Fluorophore-conjugated secondary antibody

-

This compound staining solution (e.g., 1 µM in PBS)

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Incubate slides in xylene: 2 x 5 minutes.

-

Incubate in 100% ethanol: 2 x 3 minutes.

-

Incubate in 95% ethanol: 1 x 3 minutes.

-

Incubate in 70% ethanol: 1 x 3 minutes.

-

Rinse with deionized water.

-

-

Antigen Retrieval:

-

Immerse slides in pre-heated antigen retrieval buffer.

-

Heat in a microwave or water bath at 95-100°C for 20 minutes.

-

Allow slides to cool to room temperature (approximately 20 minutes).

-

Rinse with PBS.

-

-

Immunohistochemistry:

-

Blocking: Incubate sections with blocking buffer for 1 hour at room temperature in a humidified chamber.

-

Primary Antibody: Incubate with primary antibody diluted in blocking buffer overnight at 4°C.

-

Washing: Wash slides 3 x 5 minutes with PBS.

-

Secondary Antibody: Incubate with fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.

-

Washing: Wash slides 3 x 5 minutes with PBS, protected from light.

-

-

This compound Staining:

-

Incubate sections with this compound staining solution for 10-30 minutes at room temperature, protected from light.

-

Washing: Wash slides 2 x 5 minutes with PBS.

-

-

Counterstaining and Mounting:

-

Incubate with DAPI solution for 5 minutes.

-

Rinse briefly with PBS.

-

Mount coverslip with aqueous mounting medium.

-

-

Imaging:

-

Visualize using a fluorescence or confocal microscope with appropriate filter sets for this compound (FITC/GFP), the secondary antibody fluorophore, and DAPI.

-

Protocol 2: Simultaneous this compound and Primary Antibody Incubation

This protocol offers a shorter workflow but should be validated for potential cross-reactivity or interference.

Procedure:

-

Follow steps 1 and 2 from Protocol 1 (Deparaffinization, Rehydration, and Antigen Retrieval).

-

Blocking: Incubate sections with blocking buffer for 1 hour at room temperature.

-

Simultaneous Incubation:

-

Prepare a cocktail of the primary antibody and this compound in blocking buffer.

-

Incubate sections with the cocktail overnight at 4°C.

-

-

Washing: Wash slides 3 x 5 minutes with PBS.

-

Secondary Antibody: Incubate with fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.

-

Washing: Wash slides 3 x 5 minutes with PBS, protected from light.

-

Follow steps 5 and 6 from Protocol 1 (Counterstaining, Mounting, and Imaging).

Mandatory Visualizations

Caption: Sequential this compound and IHC staining workflow.

Caption: Schematic of this compound and antibody binding targets.

Caption: Simplified amyloid cascade hypothesis in AD.

Pitfalls and Troubleshooting

-

High Background Staining:

-

Cause: Inadequate blocking, excessive antibody or this compound concentration.

-

Solution: Optimize blocking time and reagent concentrations. Ensure thorough washing steps.

-

-

Weak or No Signal:

-

Cause: Inefficient antigen retrieval, inactive primary antibody, low target protein expression.

-

Solution: Optimize antigen retrieval method and time.[4] Use a fresh, validated primary antibody. Consider using a signal amplification system.

-

-

Off-Target Binding:

-

Cause: Non-specific binding of primary or secondary antibodies, or this compound.

-

Solution: Include appropriate negative controls (e.g., isotype control, no primary antibody). Validate antibody specificity. Reduce this compound concentration if non-specific binding to other structures is observed.

-

-

Spectral Overlap:

-

Cause: Emission spectra of this compound and the secondary antibody fluorophore overlap.

-

Solution: Choose fluorophores with distinct emission spectra. Use narrow bandpass filters during imaging. Perform spectral unmixing if available on the imaging system.

-

Conclusion

The combination of this compound staining with immunohistochemistry provides a powerful and versatile method for the detailed analysis of Aβ pathology in the context of the surrounding cellular environment. The protocols and guidelines presented here offer a starting point for researchers to develop and optimize their own co-staining experiments, ultimately contributing to a deeper understanding of Alzheimer's disease and the development of novel therapeutic strategies.

References

- 1. 6-(2-[18F]Fluoroethoxy)-2-[2-(4-methylaminophenyl)ethenyl]benzoxazole - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. arigobio.com [arigobio.com]

- 4. Enhanced Antigen Retrieval of Amyloid β Immunohistochemistry: Re-evaluation of Amyloid β Pathology in Alzheimer Disease and Its Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Longitudinal Studies of Plaque Progression Using BF-168

For Researchers, Scientists, and Drug Development Professionals

Introduction

BF-168 is a styrylbenzoxazole derivative with a high affinity for β-amyloid (Aβ) fibrils, making it a valuable tool for the in vivo imaging of amyloid plaques, a key pathological hallmark of Alzheimer's disease (AD). Its ability to cross the blood-brain barrier and selectively bind to both neuritic and diffuse plaques allows for the longitudinal monitoring of plaque progression in animal models of AD. These application notes provide detailed protocols for utilizing this compound in longitudinal studies using Positron Emission Tomography (PET) and two-photon microscopy, along with data presentation guidelines and visualizations of relevant pathways and workflows.

Data Presentation

Quantitative data regarding the properties and in vivo performance of this compound are summarized in the tables below for easy reference and comparison.

Table 1: In Vitro Binding and In Vivo Pharmacokinetic Properties of this compound

| Property | Value | Species/Conditions |

| Binding Affinity (Ki) for Aβ1-42 | 6.4 nM[1][2] | In vitro competition assay |

| Initial Brain Uptake | 3.9% injected dose/gram | Normal mice, 2 minutes post-injection[1][2][3] |

| Brain Clearance Half-life (t1/2) | 24.7 minutes | Normal mice |

Table 2: Recommended Animal Models for Longitudinal Studies with this compound

| Animal Model | Key Features | Relevant Applications |

| APP/PS1 | Co-expresses mutant human amyloid precursor protein (APP) and presenilin-1 (PS1). Develops amyloid plaques at an early age. | Longitudinal PET and two-photon imaging of plaque progression. |

| APP23 | Expresses human APP with the Swedish double mutation. Develops compact and diffuse amyloid deposits. | Studies focusing on different plaque morphologies. |

| Tg2576 | Expresses human APP with the Swedish mutation. Slower progression of amyloid pathology. | Long-term studies of plaque growth kinetics. |

Experimental Protocols

Protocol 1: Longitudinal Amyloid Plaque Imaging using [18F]this compound PET in a Mouse Model of Alzheimer's Disease

This protocol outlines the key steps for conducting a longitudinal PET imaging study to monitor amyloid plaque progression.

1. Radiosynthesis of [18F]this compound (Conceptual Protocol)

-

Precursor: A suitable precursor for this compound with a leaving group (e.g., tosylate, mesylate, or nitro group) for nucleophilic substitution with [18F]fluoride.

-

[18F]Fluoride Production: Produce [18F]fluoride ion via proton bombardment of [18O]H2O in a cyclotron.

-

Fluorination Reaction:

-

Trap the [18F]fluoride on an anion exchange cartridge.

-

Elute the [18F]fluoride into a reaction vessel containing a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate.

-

Azeotropically dry the [18F]fluoride complex by heating under a stream of nitrogen.

-

Add the this compound precursor dissolved in an appropriate organic solvent (e.g., acetonitrile, DMSO).

-

Heat the reaction mixture at a specific temperature (e.g., 80-120°C) for a defined time (e.g., 10-20 minutes) to facilitate the nucleophilic substitution.

-

-

Purification:

-

Purify the crude reaction mixture using semi-preparative high-performance liquid chromatography (HPLC) to isolate [18F]this compound.

-

-

Formulation:

-

Remove the HPLC solvent and reformulate the purified [18F]this compound in a sterile, injectable solution (e.g., saline with a small percentage of ethanol).

-

-

Quality Control:

-

Perform quality control tests to determine radiochemical purity, specific activity, and sterility before in vivo administration.

-

2. Animal Handling and Preparation

-

Use an appropriate transgenic mouse model of Alzheimer's disease (e.g., APP/PS1).

-

Anesthetize the mouse using isoflurane (1.5-2% in oxygen).

-

Place the animal on the scanner bed and maintain body temperature using a heating pad.

3. [18F]this compound Administration and PET Scan Acquisition

-

Administer a bolus injection of [18F]this compound (typically 5-10 MBq) via the tail vein.

-

Acquire dynamic or static PET scans. For longitudinal studies, a static scan of 30-60 minutes post-injection is often sufficient.

-

A transmission scan using a rotating point source (e.g., 57Co) should be performed for attenuation correction.

4. Longitudinal Study Design

-

Perform baseline PET scans at an age before significant plaque deposition is expected.

-

Conduct follow-up scans at regular intervals (e.g., every 2-3 months) to track the progression of amyloid plaque burden in the same cohort of animals.

5. Image Analysis

-

Reconstruct PET images using an appropriate algorithm (e.g., 2D or 3D ordered subset expectation maximization).

-

Co-register the PET images to a T1-weighted MRI template or a standardized brain atlas for anatomical reference.

-

Define regions of interest (ROIs) for cortical areas (e.g., frontal cortex, hippocampus) and a reference region with low specific binding (e.g., cerebellum).

-

Calculate the Standardized Uptake Value Ratio (SUVR) for each cortical ROI by dividing the average radioactivity concentration in the ROI by the average concentration in the reference region.

-

Analyze the change in SUVR over time to quantify the rate of plaque progression.

Protocol 2: Longitudinal In Vivo Two-Photon Microscopy of Amyloid Plaques with this compound

This protocol details the procedure for high-resolution imaging of individual amyloid plaques over time.

1. Animal Preparation and Surgical Procedure

-

Anesthetize a transgenic mouse (e.g., Tg2576) with isoflurane.

-

Surgically implant a cranial window over the region of interest (e.g., somatosensory or visual cortex) to provide optical access to the brain.

-

Allow the animal to recover for at least two weeks before the first imaging session.

2. This compound Administration

-

Dissolve this compound in a vehicle suitable for intraperitoneal (i.p.) or intravenous (i.v.) injection (e.g., a solution of DMSO, polyethylene glycol, and saline).

3. Two-Photon Imaging

-

Anesthetize the mouse and fix its head under the two-photon microscope.

-

Use a Ti:Sapphire laser tuned to an appropriate excitation wavelength for this compound (typically in the range of 750-850 nm for blue-emitting fluorophores).

-

Acquire z-stacks of images from the cortical layers to visualize amyloid plaques.

-

To aid in relocating the same imaging volume in subsequent sessions, use the brain's vasculature as a landmark. This can be visualized by i.v. injection of a fluorescent dextran (e.g., Texas Red-dextran).

4. Longitudinal Imaging and Analysis

-

Image the same cortical region at regular intervals (e.g., weekly or bi-weekly).

-

Use image analysis software to quantify changes in plaque number, size (volume), and morphology over time.

-

Track the appearance of new plaques and the growth of existing ones.

Visualizations

This compound Binding to Amyloid-β Fibril

The precise binding site of this compound on the Aβ fibril has not been definitively determined. However, based on the structure of other amyloid-binding molecules, it is hypothesized that styrylbenzoxazole derivatives like this compound interact with the cross-β-sheet structure of the fibril through hydrophobic and aromatic stacking interactions.

Caption: Hypothesized binding of this compound to an Aβ fibril.

Experimental Workflow for Longitudinal PET Imaging

The following diagram illustrates the workflow for a typical longitudinal PET study to assess plaque progression.

Caption: Workflow for longitudinal PET imaging of amyloid plaques.

Downstream Cellular Pathways Affected by Aβ Aggregates

The binding of ligands like this compound does not directly modulate signaling pathways; rather, it allows for the visualization of Aβ plaques which are known to instigate a cascade of detrimental cellular events.